molecular formula C21H17N3 B2715385 1-Benzyl-3,5-diphenyl-1,2,4-triazole CAS No. 80465-12-9

1-Benzyl-3,5-diphenyl-1,2,4-triazole

Cat. No. B2715385
CAS RN: 80465-12-9
M. Wt: 311.388
InChI Key: MWBNUFKUFGQVQQ-UHFFFAOYSA-N
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Description

“1-Benzyl-3,5-diphenyl-1,2,4-triazole” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The molecular formula of “1-Benzyl-3,5-diphenyl-1,2,4-triazole” is C21H17N3 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-Benzyl-3,5-diphenyl-1,2,4-triazole”, involves various techniques. One method involves the annulation of nitriles with hydrazines . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3,5-diphenyl-1,2,4-triazole” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The average mass of the molecule is 311.380 Da, and the monoisotopic mass is 311.142242 Da .

Scientific Research Applications

Corrosion Inhibition

1-Benzyl-3,5-diphenyl-1,2,4-triazole has been studied for its role in corrosion inhibition. It's shown to be effective in preventing the corrosion and dissolution of mild steel in hydrochloric acid solutions. The compound acts as a mixed-type inhibitor, offering up to 98% inhibition efficiency. Its adsorption on steel surfaces follows the Langmuir adsorption isotherm model, indicating a consistent and predictable interaction pattern (Bentiss et al., 2000).

Photolysis in Alcohols

The compound undergoes interesting reactions under photolysis in alcohols. Studies demonstrate that irradiation of related compounds in alcohols leads to heterolytic addition to the C=N bond, followed by cycloelimination. This process yields products like benzoic acid ester and benzonitrile imine, which further react to form derivatives including 1-Benzyl-3,5-diphenyl-1,2,4-triazole (Tsuge et al., 1977).

Molecular Structure Analysis

The molecular structure of related triazole compounds has been characterized through various techniques like IR, NMR, HRMS spectra, and X-ray diffraction. These studies are crucial in understanding the crystal and molecular structure, aiding in the development of new compounds with desired properties (Xin, 2011).

Biological Activity

1,2,4-triazoles, a category to which 1-Benzyl-3,5-diphenyl-1,2,4-triazole belongs, display significant biological activities. They play a vital role in clinical drugs due to their hydrogen bonding, solubility, dipole character, and rigidity. These properties make them attractive candidates for developing new pharmaceuticals (Prasad et al., 2021).

Antifungal and Antitubercular Agents

Compounds incorporating 1,2,4-triazole structures have shown potential as antifungal and antitubercular agents. Their synthesis and biological evaluation suggest promising activities against specific bacterial and fungal strains, making them valuable in the field of medicinal chemistry (Nikalje et al., 2015; Krishna et al., 2014).

properties

IUPAC Name

1-benzyl-3,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-21(19-14-8-3-9-15-19)22-20(23-24)18-12-6-2-7-13-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBNUFKUFGQVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-diphenyl-1,2,4-triazole

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